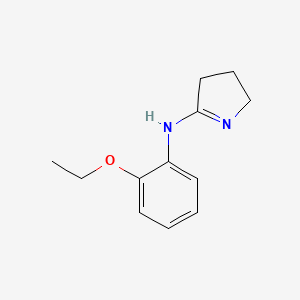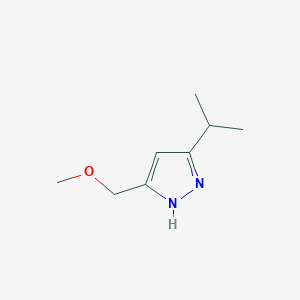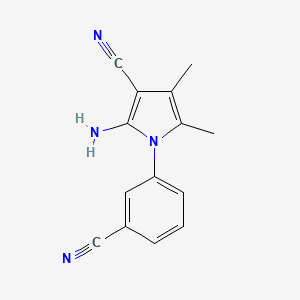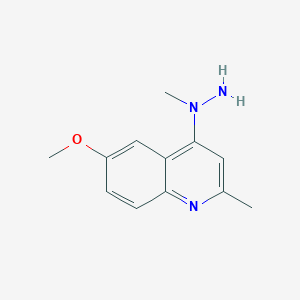
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of an ethoxyphenyl group attached to the pyrrole ring
Vorbereitungsmethoden
The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 2-ethoxyaniline with a suitable pyrrole precursor under specific conditions. One common method includes the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions with halogens such as bromine . Common reagents used in these reactions include bromine, acetic acid, and chloroform. The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of brominated analogs with altered biological activity.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with various pharmacological properties. In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, it has applications in the industry as an additive in polymers and other materials .
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be compared with other similar compounds such as N-(2-methoxybenzyl)-substituted phenethylamines and indole derivatives These compounds share structural similarities but differ in their chemical properties and biological activities
Similar Compounds
- N-(2-methoxybenzyl)-substituted phenethylamines
- Indole derivatives
- N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-15-11-7-4-3-6-10(11)14-12-8-5-9-13-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
WPGSMSNHAMZINK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC2=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)




![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)

![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)




